5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride
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Overview
Description
This compound is a uracil derivative . It’s a bispyrimidine dione derivative, which has been designed as an effective HIV capsid protein inhibitor . The molecular formula of this compound is C11H14ClN5O4 .
Synthesis Analysis
The synthesis of bispyrimidine dione and tetrapyrimidine dione derivatives, including this compound, was achieved from uracil and aromatic aldehydes in the presence of HCl using a novel methodology .Molecular Structure Analysis
The molecular structure of this compound includes a methylazanediyl group bridging two methylene groups, which are each connected to a pyrimidine-2,4(1H,3H)-dione .Chemical Reactions Analysis
The compound was initially docked with an HIV capsid protein monomer to rationalize the ideas of design and to find the potential binding modes .Physical and Chemical Properties Analysis
The average mass of this compound is 315.713 Da, and its monoisotopic mass is 315.073425 Da .Scientific Research Applications
Polymerization and Material Science
Research into the polymerization of related compounds has led to the development of novel polymers with unique structural characteristics and physical properties. For example, polymerizations of certain dianion salts with alkyldihalides in dimethyl sulphoxide have resulted in new polymers, highlighting the potential for creating materials with tailored features for specific applications (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).
Synthesis of Multilayered Pyridinophanes
The synthesis of multilayered pyridinophanes using related chemical methodologies demonstrates the versatility of these compounds in constructing complex molecular architectures. Such syntheses involve coupling reactions and reductions, indicating the potential for these compounds to serve as building blocks in organic synthesis and materials science (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).
Tuning Optical Properties
Compounds structurally related to "5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride" have been utilized to tune optical properties in materials. The incorporation of polar and bulky steric substituents has enabled the tuning of the energy of frontier orbitals, impacting the materials' optical properties significantly (Bucevičius et al., 2015).
Antibacterial Evaluation
The synthesis and characterization of barbituric acid derivatives related to "this compound" have shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Shukla et al., 2019).
Coordination Chemistry and Supramolecular Architectures
The coordination of related compounds to metal centers has led to the formation of complex supramolecular architectures. These studies demonstrate the ability of such compounds to act as ligands, forming diverse structures from dinuclear to three-dimensional frameworks, which could be exploited in catalysis, material science, and nanotechnology (Zheng et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4.ClH/c1-16(4-6-2-12-10(19)14-8(6)17)5-7-3-13-11(20)15-9(7)18;/h2-3H,4-5H2,1H3,(H2,12,14,17,19)(H2,13,15,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWNTRACYMLZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNC(=O)NC1=O)CC2=CNC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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